
2-bromo-N-(3,4-dichlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-(3,4-dichlorophenyl)propanamide” is an organic compound with the molecular formula C9H8BrCl2NO and a molecular weight of 296.98 . It is a derivative of propanamide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with a bromine atom attached to the second carbon and a 3,4-dichlorophenyl group attached via a nitrogen atom . Further structural analysis such as bond lengths, angles, and conformational studies would require more specific studies or computational modeling .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 405.4±45.0 °C and its predicted density is 1.682±0.06 g/cm3 . The pKa value is predicted to be 11.10±0.70 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity
"2-bromo-N-(3,4-dichlorophenyl)propanamide" serves as a precursor or intermediate in the synthesis of a variety of organic compounds. For example, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been studied, revealing that the bromine atom's introduction varies based on the brominating reagent and solvent nature, indicating a potential application for our compound in creating bromo-substituted organic molecules (Shirinian et al., 2012).
Environmental Chemistry
The photocatalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, under UV-A and solar light, has been a subject of environmental chemistry research. This process involves ring hydroxylation and cleavage, leading to mineralization to CO2, showcasing its potential degradation pathway in environmental systems (Sturini et al., 1997).
Materials Science
In materials science, "this compound" may be involved in the development of new materials with specialized properties. For instance, the synthesis and analysis of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, have shown its efficacy as a fluorescent ATRP initiator in polymerizations of acrylates, suggesting potential applications in polymer chemistry and materials engineering (Kulai & Mallet-Ladeira, 2016).
Environmental Impact and Biodegradation
Studies on the movement, retention, and degradation of propanil (N-(3,4-dichlorophenyl)propanamide) in environmental systems, such as paddy-riverine wetlands, highlight the compound's behavior in agricultural settings. This research is crucial for understanding its environmental impact and developing strategies to mitigate potential risks (Perera et al., 1999).
Eigenschaften
IUPAC Name |
2-bromo-N-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBPRRZJYAWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

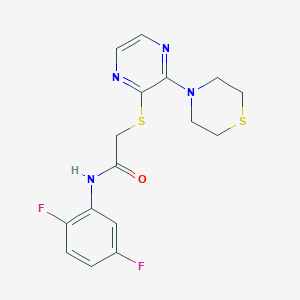
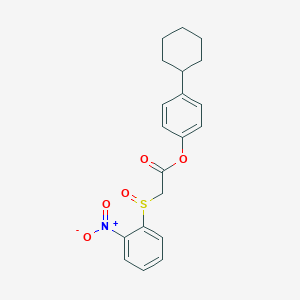
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)
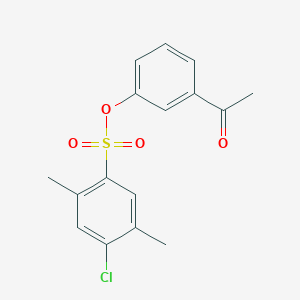




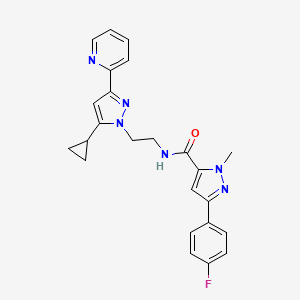

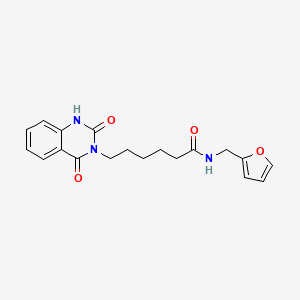
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2748422.png)
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2748423.png)
